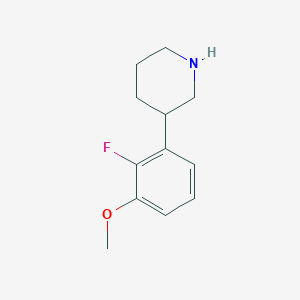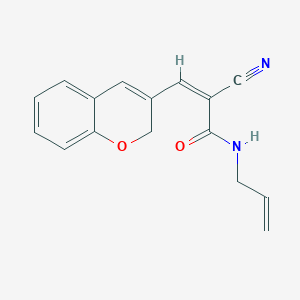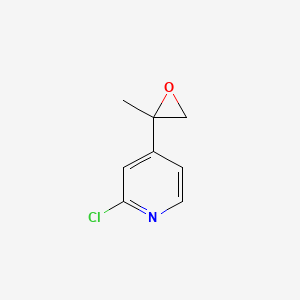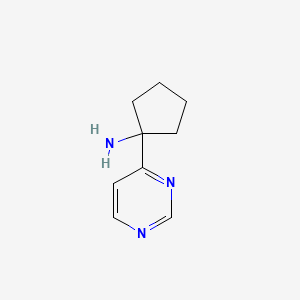
1-(2,4-Dichloro-1,3-thiazol-5-yl)ethan-1-aminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dichloro-1,3-thiazol-5-yl)ethan-1-aminehydrochloride is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms at positions 2 and 4 on the thiazole ring, and an ethanamine group at position 5, forming a hydrochloride salt. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
准备方法
The synthesis of 1-(2,4-Dichloro-1,3-thiazol-5-yl)ethan-1-aminehydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone or aldehyde under acidic conditions.
Amination: The ethanamine group is introduced through a nucleophilic substitution reaction using an appropriate amine source.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
1-(2,4-Dichloro-1,3-thiazol-5-yl)ethan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thiazole ring or the chlorine substituents.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
科学研究应用
1-(2,4-Dichloro-1,3-thiazol-5-yl)ethan-1-aminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.
Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals
作用机制
The mechanism of action of 1-(2,4-Dichloro-1,3-thiazol-5-yl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antitumor Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
相似化合物的比较
1-(2,4-Dichloro-1,3-thiazol-5-yl)ethan-1-aminehydrochloride can be compared with other thiazole derivatives such as:
2-Aminothiazole: Known for its antimicrobial and antitumor activities.
4-Methylthiazole: Used as a flavoring agent and in the synthesis of pharmaceuticals.
Thiamine (Vitamin B1): An essential nutrient involved in carbohydrate metabolism and nervous system function
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and industrial applications.
属性
分子式 |
C5H7Cl3N2S |
|---|---|
分子量 |
233.5 g/mol |
IUPAC 名称 |
1-(2,4-dichloro-1,3-thiazol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H6Cl2N2S.ClH/c1-2(8)3-4(6)9-5(7)10-3;/h2H,8H2,1H3;1H |
InChI 键 |
BPONINPMHKDPMU-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(N=C(S1)Cl)Cl)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-aminedihydrochloride](/img/structure/B13583406.png)

![prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate](/img/structure/B13583414.png)
![2-Bromo-1-[2-(difluoromethoxy)phenyl]ethanol](/img/structure/B13583419.png)
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-1H-pyrazol-3-amine](/img/structure/B13583421.png)






![bis(N-[2-(benzyloxy)ethyl]guanidine),sulfuricacid](/img/structure/B13583457.png)


